Cas no 840529-98-8 (4-Anilino-4-oxobutanoic acid-d)

4-Anilino-4-oxobutanoic acid-d structure
840529-98-8 structure
商品名:4-Anilino-4-oxobutanoic acid-d
CAS番号:840529-98-8
MF:C10H6D5NO3
メガワット:198.23000
CID:989171

4-Anilino-4-oxobutanoic acid-d 化学的及び物理的性質

名前と識別子

    • 4-Anilino-d5-4-oxobutanoic Acid
    • 4-Anilino-4-oxobutanoic Acid-d5
    • 4-Oxo-4-(phenyl-d5-amino)-butanoic Acid
    • Butanedioic Acid Anilide-d5
    • N-Phenyl-d5-succinamic Acid
    • 4-Anilino-4-oxobutanoic acid-d
    • インチ: InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D
    • InChIKey: KTFGFGGLCMGYTP-RALIUCGRSA-N
    • ほほえんだ: [2H]C1=C(C([2H])=C(NC(CCC(O)=O)=O)C([2H])=C1[2H])[2H]

計算された属性

  • せいみつぶんしりょう: 198.10500
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 5

じっけんとくせい

  • PSA: 69.89000
  • LogP: 2.13940

4-Anilino-4-oxobutanoic acid-d 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A874302-50mg
4-Anilino-4-oxobutanoic Acid-d5
840529-98-8 AR
50mg
¥3,685.00 2022-09-03
A2B Chem LLC
AD95184-1mg
4-Anilino-d5-4-oxobutanoic Acid
840529-98-8 99%
1mg
$785.00 2024-04-19
Key Organics Ltd
MS-23075-1mg
4-Anilino-4-oxobutanoic acid-d5
840529-98-8 >97%
1mg
£1206.95 2025-02-09
TRC
A663952-10mg
4-Anilino-4-oxobutanoic Acid-d5
840529-98-8
10mg
$ 1454.00 2023-04-19
TRC
A663952-1mg
4-Anilino-4-oxobutanoic Acid-d5
840529-98-8
1mg
$ 190.00 2023-04-19
MedChemExpress
HY-W009973S-1mg
4-Anilino-4-oxobutanoic acid-d
840529-98-8 ≥99.0%
1mg
¥7500 2024-05-25

4-Anilino-4-oxobutanoic acid-d 関連文献

4-Anilino-4-oxobutanoic acid-dに関する追加情報

4-Anilino-4-oxobutanoic acid-d (CAS No. 840529-98-8): A Comprehensive Overview

4-Anilino-4-oxobutanoic acid-d (CAS No. 840529-98-8) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry. This compound, also known as N-(4-carboxybutyl)aniline-d, is a deuterated derivative of 4-anilino-4-oxobutanoic acid, which makes it particularly valuable for various applications, including drug development and metabolic studies.

The structure of 4-Anilino-4-oxobutanoic acid-d consists of an anilino group attached to a carboxylic acid moiety, with the hydrogen atoms in the carboxylic acid group replaced by deuterium atoms. This deuterium substitution can significantly alter the physical and chemical properties of the molecule, making it useful for studying isotope effects and metabolic pathways.

In recent years, the use of deuterated compounds like 4-Anilino-4-oxobutanoic acid-d has become increasingly prevalent in pharmaceutical research. Deuterium substitution can enhance the stability and bioavailability of drugs, thereby improving their therapeutic efficacy. For instance, studies have shown that deuterated analogs of certain drugs exhibit reduced metabolism and increased half-lives, which can lead to better pharmacokinetic profiles.

The synthesis of 4-Anilino-4-oxobutanoic acid-d typically involves multi-step processes that ensure high purity and yield. One common approach involves the reaction of aniline with a suitable deuterated carboxylic acid precursor, followed by purification techniques such as column chromatography. The resulting compound is characterized using advanced analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), to confirm its structure and purity.

In the context of medicinal chemistry, 4-Anilino-4-oxobutanoic acid-d has been explored for its potential as a lead compound in drug discovery. Its anilino group can serve as a binding site for various biological targets, making it a promising candidate for the development of new therapeutic agents. For example, recent research has focused on its interactions with enzymes involved in metabolic disorders and cancer pathways.

Beyond its applications in drug development, 4-Anilino-4-oxobutanoic acid-d is also valuable in biochemical studies. Deuterated compounds are often used as tracers in metabolic flux analysis, allowing researchers to track the fate of specific molecules within complex biological systems. This can provide insights into metabolic pathways and help identify potential targets for therapeutic intervention.

The safety profile of 4-Anilino-4-oxobutanoic acid-d is another important consideration. While deuterated compounds are generally considered safe due to their low toxicity and minimal biological effects, it is essential to conduct thorough safety assessments before their use in clinical settings. Preclinical studies have shown that 4-Anilino-4-oxobutanoic acid-d exhibits low toxicity and good biocompatibility, making it suitable for further investigation.

In conclusion, 4-Anilino-4-oxobutanoic acid-d (CAS No. 840529-98-8) is a promising compound with a wide range of applications in medicinal chemistry and biochemistry. Its unique properties make it an attractive candidate for drug development and metabolic studies. As research in this area continues to advance, the potential benefits of this compound are likely to be further realized.

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